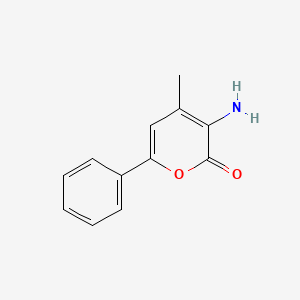

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

922167-70-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-amino-4-methyl-6-phenylpyran-2-one |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |

InChI Key |

IXSOFSWSTHTOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one are predicted based on the analysis of closely related 2H-pyran-2-one derivatives. mdpi.comresearchgate.netsciforum.net The spectra provide characteristic signals that confirm the presence of all key structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The amino group (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The vinylic proton on the pyranone ring (at C5) would resonate as a singlet in the olefinic region. The methyl group protons at C4 would also appear as a sharp singlet. The phenyl group protons would exhibit a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. The most downfield signal is typically the carbonyl carbon (C2) of the pyranone ring due to its deshielding environment. The carbons of the phenyl ring would appear in the aromatic region (approx. 120-140 ppm). The olefinic carbons of the pyranone ring (C3, C4, C5, C6) would have characteristic shifts, with their exact positions influenced by the attached substituents (amino, methyl, and phenyl groups). The methyl carbon (at C4) would be found in the upfield aliphatic region.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ (at C3) | 4.0 - 6.0 | Broad Singlet |

| C5-H | 5.9 - 6.5 | Singlet |

| Phenyl-H | 7.2 - 7.6 | Multiplet |

| CH₃ (at C4) | 2.1 - 2.4 | Singlet |

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Carbonyl) | 160 - 165 |

| C6 (Phenyl-substituted) | 155 - 160 |

| C3 (Amino-substituted) | 145 - 150 |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 125 - 130 |

| C4 (Methyl-substituted) | 100 - 110 |

| C5 | 95 - 105 |

| CH₃ | 18 - 22 |

While one-dimensional NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D NMR technique that maps the coupling relationships between protons, typically those separated by two or three bonds. oxinst.com

In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Diagonal peaks correspond to the signals in the 1D spectrum, while off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts are J-coupled. oxinst.com For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, a COSY experiment would be primarily used to confirm the through-bond correlations within the phenyl group, showing cross-peaks between adjacent ortho, meta, and para protons. It would also definitively show the lack of coupling between the isolated vinylic proton (C5-H) and the methyl protons (C4-CH₃), as they are separated by four bonds with no expected coupling, thus confirming their positions on the pyranone ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers significant structural information.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition. By measuring the m/z to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one (C₁₂H₁₁NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) to the theoretically calculated mass. This confirmation is a cornerstone of structural verification for any newly synthesized compound. mdpi.comnih.gov

Interactive Data Table 3: HRMS Data for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

| Ion | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 | (To be determined experimentally) |

| [M+Na]⁺ | C₁₂H₁₁NNaO₂⁺ | 224.0682 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, characteristic fragmentation pathways would likely involve:

Loss of Carbon Monoxide (CO): A common fragmentation for lactones and pyrones, leading to the formation of a furan- or furan-derived cation.

Cleavage of the Phenyl Group: Loss of the phenyl radical (•C₆H₅) or neutral benzene (B151609) (C₆H₆).

Retro-Diels-Alder (RDA) Reaction: The pyranone ring could potentially undergo an RDA reaction, leading to characteristic neutral losses and fragment ions.

Loss of the Amino Group: Fragmentation involving the cleavage of the C-N bond.

Studying these fragmentation pathways provides a "fingerprint" of the molecule, confirming the identity and arrangement of its constituent parts. nih.govnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, the IR spectrum would be expected to show key absorption bands confirming its structure. sciforum.netnih.govsemanticscholar.org

Interactive Data Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino group) | Stretching | 3300 - 3500 (typically two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Lactone) | Stretching | 1700 - 1740 |

| C=C (Alkene & Aromatic) | Stretching | 1600 - 1680 |

| C-O (Ester/Lactone) | Stretching | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in the 2H-pyran-2-one ring extended by the phenyl group, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is expected to show one or more strong absorption maxima (λ_max) corresponding to π → π* transitions within the extensive conjugated system. The position of these maxima provides qualitative information about the extent of conjugation. researchgate.net

Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Solid-State Structure and Conformation

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice.

The detailed crystallographic parameters for this related pyranopyrazole are summarized in the table below.

Table 1: Representative Crystallographic Data for a Related Pyrano[2,3-c]pyrazole Derivative

| Parameter | Value |

|---|---|

| Compound | 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

| Chemical Formula | C₁₅H₁₄N₄O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.163(4) Åb = 8.843(4) Åc = 10.360(5) Åα = 74.008(6)°β = 85.341(6)°γ = 78.411(6)° |

| Volume (V) | 655.6(7) ų |

| Z (Molecules per unit cell) | 2 |

| Key Dihedral Angles | Pyrazole (B372694) ring to Phenyl ring: 88.23(4)°Pyran ring to Pyrazole ring: 3.75(4)° |

| Refinement R-factor | 0.057 |

Data sourced from a study on a related pyranopyrazole compound to illustrate the principles of SC-XRD analysis. researchgate.net

Application of Untargeted Metabolomics Approaches for Pyran-2-one Chemodiversity Discovery

Untargeted metabolomics is a powerful, hypothesis-generating approach used to comprehensively profile all detectable small molecules (the metabolome) in a biological sample. biorxiv.orgyoutube.com This strategy is particularly valuable for natural product discovery, allowing researchers to uncover novel compounds or identify known metabolites in new species. nih.gov Recent studies have successfully applied this technique to explore the chemical diversity of pyran-2-ones produced by microorganisms. mdpi.comnih.gov

A notable example involves the investigation of a marine-sourced fungus, Penicillium restrictum. mdpi.comnih.gov Researchers utilized an untargeted metabolomics workflow combining ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) with advanced data analysis techniques. mdpi.comnih.gov The study employed the "One Strain, Many Compounds" (OSMAC) approach, cultivating the fungus on 14 different media to induce the production of a wide range of secondary metabolites. nih.gov

The subsequent analysis of culture extracts using multivariate statistical tools, such as Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA), revealed that the chemical profile was significantly influenced by the culture conditions. mdpi.comnih.gov Specifically, a high chemical diversity of pyran-2-ones was found to be directly related to the presence of a mussel-derived extract in the culture medium. mdpi.com

To further navigate the complex dataset, a molecular networking (MN) approach was applied. This method clusters metabolites with similar MS/MS fragmentation patterns, grouping structural analogs together. The analysis highlighted a specific cluster of 10 nodes corresponding to pyran-2-one compounds. mdpi.com Dereplication efforts, comparing experimental data against spectral libraries, allowed for the putative identification of several pyran-2-one isomers, including pestalotin, dehydropestalotin, and 2'-hydroxypestalotin isomers, based on their mass-to-charge ratios (m/z). mdpi.com This MS-guided approach ultimately led to the targeted isolation and full structural elucidation of 12 different pyran-2-ones, demonstrating the efficacy of untargeted metabolomics in discovering pyran-2-one chemodiversity. mdpi.comnih.gov

Table 2: Summary of Untargeted Metabolomics Workflow for Pyran-2-one Discovery

| Step | Technique/Approach | Purpose & Key Findings |

|---|---|---|

| 1. Cultivation | OSMAC (One Strain, Many Compounds) Approach | To stimulate broad metabolic expression by using 14 different culture media. |

| 2. Data Acquisition | UHPLC-HRMS/MS | To generate high-resolution mass spectrometry data for all metabolites in the fungal extracts. |

| 3. Statistical Analysis | PCA and O-PLSDA | To identify variations in metabolic profiles between different culture conditions. Revealed that a mussel-derived medium specifically induced pyran-2-one production. |

| 4. Data Organization | Molecular Networking (MN) | To group structurally similar compounds. A cluster of 10 nodes related to pyran-2-ones was identified. |

| 5. Compound Identification | MS-Guided Dereplication & Isolation | To putatively identify and then isolate specific pyran-2-one compounds from the complex mixture for full structural analysis. |

Workflow based on a study of a marine-sourced Penicillium restrictum. mdpi.comnih.gov

Computational and Theoretical Investigations of 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. berkeley.edu DFT calculations are employed to optimize the molecular geometry of the title compound, predicting bond lengths and angles, and to determine its electronic structure and reactivity. rsc.orgnih.gov Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly used for pyranone systems to investigate their structural and spectroscopic features. bhu.ac.inresearchgate.net These calculations form the basis for understanding the molecule's behavior at a quantum-mechanical level.

The Molecular Electrostatic Potential (MEP) map is a crucial tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. scienceopen.com It is used to predict and analyze the reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The MEP surface is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. nih.gov

For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, the MEP map would be expected to show significant negative potential (red/yellow regions) localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as primary sites for protonation and interaction with electrophiles. scienceopen.comnih.gov Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue regions), making them potential sites for nucleophilic interactions. bhu.ac.inscienceopen.com

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and greater polarizability, as electrons can be more easily excited to a higher energy level. scienceopen.com DFT calculations are used to determine the energies of these orbitals. researchgate.netnih.gov For instance, studies on similar pyran-2-one derivatives have shown that the HOMO-LUMO gap is a key factor in their stability and reactivity. researchgate.netmdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for Related Pyran-2-one Derivatives (Note: This table presents data for analogous compounds from the literature to illustrate the typical values obtained from DFT calculations, as specific data for the title compound is not available.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-hydroxy-6-methyl-3-(1-phenyl-1H-pyrazol-3-yl)-2H-pyran-2-one | - | - | 4.261 | researchgate.net |

| (3E,3'E)-3,3'-((ethane-1,2-diylbis(azanediyl))bis(phenylmethanylylidene))bis(6-phenyl-2H-pyran-2,4(3H)-dione) | -5.99 | -1.97 | 4.02 | mdpi.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.com These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. scienceopen.com

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

These parameters are instrumental in comparing the reactivity of different derivatives within a class of compounds. mdpi.com

Table 2: Example of Calculated Global Reactivity Descriptors for a Pyran-2,4-dione Derivative (Note: This table is based on data for a related compound to illustrate the concept.)

| Parameter | Value (eV) |

| Ionization Potential (I) | 5.99 |

| Electron Affinity (A) | 1.97 |

| Chemical Hardness (η) | 2.01 |

| Electronegativity (χ) | 3.98 |

| Electrophilicity Index (ω) | 3.94 |

| Data derived from values reported for a pyran-2,4-dione derivative in mdpi.com. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, MD simulations can provide valuable information on its conformational flexibility, such as the rotation around the single bond connecting the phenyl group to the pyranone ring.

These simulations can also elucidate how the molecule interacts with its environment, such as solvent molecules or a biological receptor. By simulating the system for nanoseconds or longer, researchers can observe stable conformations and the dynamics of intermolecular hydrogen bonds formed by the amino group and carbonyl oxygen. While direct MD studies on the title compound are not prominent in the literature, analysis of intermolecular interactions in the crystal structures of related pyranones, often done using Hirshfeld surface analysis, reveals the importance of H⋯H, O⋯H, and C⋯H contacts in their molecular packing. researchgate.netnih.govmdpi.com

Theoretical Studies on Reaction Mechanisms Involving 2H-Pyran-2-ones

DFT calculations are not only used for static properties but are also essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, calculating activation barriers and reaction energies to determine the most favorable pathway.

The 2H-pyran-2-one ring is a versatile diene component in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings. nih.govrsc.org Theoretical studies have been crucial in understanding the mechanism of these reactions. researchgate.netresearchgate.net

Computational investigations on the Diels-Alder reactions of 2H-pyran-2-ones with various dienophiles (like alkynes) show that the reaction often proceeds through a polar and asynchronous two-step mechanism. researchgate.netresearchgate.net The reaction typically involves an initial cycloaddition to form an unstable oxabicyclo[2.2.2]octene intermediate. researchgate.net This is often followed by a retro-Diels-Alder reaction, which involves the elimination of a small molecule, most commonly carbon dioxide (CO₂), leading to the formation of a substituted aromatic ring. researchgate.netrsc.org DFT studies help to calculate the activation barriers for both the initial cycloaddition and the subsequent retro-Diels-Alder step, explaining the reactivity and regioselectivity observed experimentally. nih.govrsc.org

Prediction of Regio- and Stereoselectivity in Cycloaddition Reactions

The 2H-pyran-2-one scaffold is a valuable synthon in organic chemistry, in part due to its ability to participate in cycloaddition reactions, most notably the Diels-Alder reaction. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the outcomes of such reactions. The regioselectivity and stereoselectivity of cycloaddition reactions involving 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one are governed by the electronic and steric properties of the substituents on the pyran ring.

In the context of a [4+2] cycloaddition (Diels-Alder reaction), the 2H-pyran-2-one can act as the diene component. The electron-donating amino group at the C3 position and the electron-withdrawing phenyl group at the C6 position significantly influence the electron density distribution within the diene system. This, in turn, dictates the preferred orientation of the dienophile as it approaches the pyran ring.

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for analyzing the mechanism and selectivity of cycloaddition reactions. mdpi.com According to MEDT, the analysis of the conceptual DFT indices of the reactants, such as the electrophilicity and nucleophilicity indices, can predict the electronic flux between the diene and the dienophile, thus foreseeing the regioselectivity. mdpi.com For instance, in reactions with electron-deficient dienophiles, the interaction between the highest occupied molecular orbital (HOMO) of the pyran-2-one and the lowest unoccupied molecular orbital (LUMO) of the dienophile is dominant. The regioselectivity is then determined by the orbital coefficients at the reacting centers.

Furthermore, computational modeling can elucidate the transition state energies for different possible reaction pathways (ortho vs. meta and endo vs. exo). The pathway with the lowest activation energy will be the kinetically favored one, thus determining the major product. Studies on similar 3-acylamino-2H-pyran-2-ones have shown that reactions with dienophiles like maleimides can proceed with remarkable regio- and stereoselectivity. researchgate.net

Table 1: Factors Influencing Regio- and Stereoselectivity in Cycloaddition Reactions

| Factor | Description | Predicted Influence on 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one |

| Electronic Effects | The electron-donating amino group at C3 increases the HOMO energy, enhancing reactivity towards electron-deficient dienophiles. The phenyl group at C6 can act as an electron-withdrawing group, influencing the orbital coefficients. | Likely to exhibit high reactivity and predictable regioselectivity based on the dominant HOMO-LUMO interaction. |

| Steric Hindrance | The methyl group at C4 and the phenyl group at C6 can sterically hinder the approach of the dienophile, influencing the stereochemical outcome (endo/exo selectivity). | The steric bulk may favor the formation of the less hindered cycloadduct. |

| Reaction Conditions | Temperature, pressure, and solvent can affect the selectivity. High pressures can favor the formation of the more compact endo adduct. | These conditions would need to be optimized to achieve the desired selectivity. |

| Dienophile Structure | The electronic and steric nature of the dienophile is a critical determinant of the reaction's outcome. | The selectivity will be highly dependent on the specific dienophile used in the reaction. |

Tautomerism and Energetic Landscapes of Pyran-2-one Scaffolds

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a relevant consideration for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one. The presence of the amino group at the C3 position and the carbonyl group at the C2 position allows for potential prototropic tautomerism. Specifically, an imine-enol tautomerism can be envisioned where a proton transfer occurs from the amino group to the carbonyl oxygen, resulting in a 3-imino-2-hydroxy-4-methyl-6-phenyl-2H-pyran.

Computational methods, such as DFT, are employed to investigate the energetic landscape of these potential tautomers. By calculating the relative energies of the optimized geometries of each tautomeric form, it is possible to predict their relative stabilities and, therefore, their equilibrium populations. These calculations often include corrections for zero-point vibrational energy and thermal contributions to the Gibbs free energy.

Studies on analogous systems, such as pyran-2,4-dione derivatives, have shown that one tautomeric form is typically significantly more stable than the others. mdpi.com For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, the pyran-2-one form is expected to be the most stable tautomer due to the high stability of the amide-like functionality within the ring. The energetic penalty associated with disrupting the aromaticity of the phenyl ring in other potential tautomers would also be a significant destabilizing factor.

The energetic landscape also includes transition states for the interconversion of tautomers. The calculated activation barriers for these proton transfer processes can provide insights into the kinetics of the tautomerization. In many cases, these barriers are low enough for the equilibrium to be established under normal conditions.

Table 2: Potential Tautomers of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one and Their Predicted Relative Stabilities

| Tautomer | Structure | Predicted Relative Stability | Rationale |

| Amino-keto (pyran-2-one) | The title compound | Most stable | Conjugated system, stable amide-like functionality. |

| Imino-enol | Proton transfer from the amino group to the carbonyl oxygen | Less stable | Disruption of the stable amide resonance. |

| Other potential tautomers | Involving the methyl or phenyl groups | Significantly less stable | Would involve loss of aromaticity or formation of highly strained structures. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netsemanticscholar.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is defined as the boundary of this region.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact, which are indicative of intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds, while blue regions represent longer contacts. researchgate.net

For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, the primary intermolecular interactions expected in its crystalline form are:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor, leading to the formation of N-H···O hydrogen bonds. These are typically strong interactions that play a crucial role in the crystal packing.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. These can be in a face-to-face or offset arrangement.

C-H···π Interactions: The C-H bonds of the methyl group or the phenyl ring can interact with the π-system of an adjacent phenyl ring.

Table 3: Expected Intermolecular Interactions in Crystalline 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one and Their Signatures in Hirshfeld Surface Analysis

| Interaction Type | Description | Hirshfeld Surface dnorm Signature |

| N-H···O Hydrogen Bond | Between the amino group and the carbonyl oxygen of a neighboring molecule. | Bright red spots on the surface near the participating atoms. |

| π-π Stacking | Between the phenyl rings of adjacent molecules. | Can be identified by characteristic patterns in the shape index and curvedness maps. |

| C-H···π Interaction | Between a C-H bond and the face of a phenyl ring. | Can appear as a faint red or white region on the dnorm surface. |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Often the most abundant contact, appearing as large, pale regions on the dnorm surface. |

| C···H/H···C Contacts | Van der Waals interactions between carbon and hydrogen atoms. | Contribute significantly to the overall packing. |

Quantum Chemical Assessment of Calculated versus Experimental Spectroscopic Data

Quantum chemical calculations, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.netbohrium.com By comparing the calculated spectra with experimentally obtained data (such as FT-IR, 1H NMR, and 13C NMR), the proposed molecular structure can be validated.

For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, DFT calculations can be performed to optimize the molecular geometry and then compute the vibrational frequencies and NMR chemical shifts.

FT-IR Spectroscopy: The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. These can be compared with the experimental FT-IR spectrum to assign the observed absorption bands to specific functional groups (e.g., N-H stretching of the amino group, C=O stretching of the carbonyl group, C=C stretching of the pyran ring and phenyl group). It is common practice to scale the calculated frequencies to account for the approximations in the theoretical methods and the anharmonicity of the vibrations.

NMR Spectroscopy: The NMR chemical shifts (δ) for 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are then correlated with the experimental values. A good linear correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure.

Discrepancies between the calculated and experimental data can sometimes point to specific molecular features, such as the presence of intermolecular hydrogen bonding in the solid state (which would affect the N-H and C=O vibrational frequencies) or solvent effects in solution (which can influence NMR chemical shifts).

Table 4: Comparison of Theoretical and Expected Experimental Spectroscopic Data for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

| Spectroscopic Technique | Calculated Parameter | Expected Experimental Observation |

| FT-IR | Vibrational Frequencies (cm-1) | Characteristic peaks for N-H stretching (amino), C=O stretching (pyranone), C=C stretching (aromatic and pyran), and C-H stretching (methyl and phenyl). |

| 1H NMR | Chemical Shifts (ppm) | Signals corresponding to the amino protons, methyl protons, the vinyl proton on the pyran ring, and the protons of the phenyl group. |

| 13C NMR | Chemical Shifts (ppm) | Resonances for all unique carbon atoms, including the carbonyl carbon, the carbons of the pyran and phenyl rings, and the methyl carbon. |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Diels-Alder Reactions of 2H-Pyran-2-ones as Dienes

2H-Pyran-2-ones, including the subject compound, serve as diene components in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings. clockss.orgorganic-chemistry.orgwikipedia.org This [4+2] cycloaddition involves the 4 π-electrons of the diene and the 2 π-electrons of a dienophile, leading to the formation of substituted cyclohexene (B86901) derivatives. organic-chemistry.orgwikipedia.org The reaction is driven by the formation of more stable σ-bonds from π-bonds. organic-chemistry.org

Reactivity Patterns with Diverse Dienophiles (Electron-Rich and Electron-Deficient)

The reactivity of 2H-pyran-2-ones in Diels-Alder reactions is highly dependent on the electronic nature of the dienophile. Generally, the reaction is facilitated by electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a good electrophile. organic-chemistry.org Conversely, the diene component should be as electron-rich as possible. organic-chemistry.org

In reactions with electron-deficient dienophiles, such as those bearing CHO, COR, COOR, or CN substituents, 2H-pyran-2-ones act as nucleophiles. organic-chemistry.orgresearchgate.net These reactions, often referred to as normal electron demand Diels-Alder reactions, may still require harsh conditions, such as high temperatures. researchgate.net

Conversely, in "inverse demand" Diels-Alder reactions, the 2H-pyran-2-one acts as the electrophile, reacting with an electron-rich dienophile. organic-chemistry.org This scenario is favored by electron-donating groups on the dienophile. organic-chemistry.org For instance, in the reaction with N,N-diethylpropynamine, the 2H-pyran-2-one functions as the electrophile in a polar, asynchronous two-step mechanism. researchgate.net The introduction of electron-withdrawing groups on the dienophile can shift the reaction mechanism to be less polar and more synchronous. researchgate.net

The presence of substituents on the 2H-pyran-2-one ring also influences reactivity. The 3-amino group in the subject compound is an electron-donating group, which can enhance the nucleophilicity of the diene system.

Formation and Thermal Stability of Oxabicyclo[2.2.2]octene Adducts

The initial products of the Diels-Alder reaction between 2H-pyran-2-ones and dienophiles are oxabicyclo[2.2.2]octene adducts. mdpi.comuni-lj.siresearchgate.net These cycloadducts can possess up to four contiguous carbon stereogenic centers and can exist as multiple isomers. mdpi.comuni-lj.siresearchgate.net The formation of these adducts is often achieved under kinetically controlled conditions, such as shorter reaction times and lower temperatures. mdpi.comresearchgate.net

Retro-Hetero-Diels-Alder Reactions and Carbon Dioxide Elimination

The thermal instability of the oxabicyclo[2.2.2]octene adducts leads to a subsequent retro-hetero-Diels-Alder reaction. mdpi.comuni-lj.siresearchgate.net This reaction is the reverse of the initial cycloaddition and is thermodynamically favored at higher temperatures. wikipedia.orgwikipedia.org A key feature of the retro-Diels-Alder reaction of these specific adducts is the elimination of a molecule of carbon dioxide (CO2). mdpi.comwikipedia.org This elimination is often facile and irreversible, driving the reaction towards the formation of a new cyclohexadiene system. researchgate.netmdpi.com In some cases, this CO2 elimination is inevitable even under mild conditions. researchgate.net The resulting cyclohexadiene can then, in some instances, undergo further transformations to yield highly substituted aromatic compounds. wikipedia.orgrsc.org

Nucleophilic and Electrophilic Reactions on the 2H-Pyran-2-one Ring System

The 2H-pyran-2-one ring possesses a unique electronic structure that makes it susceptible to both nucleophilic and electrophilic attacks. clockss.orgresearchgate.net The presence of the carbonyl group and the conjugated double bonds creates multiple reactive sites. clockss.orgresearchgate.net

Ring Opening and Subsequent Rearrangement Reactions

The 2H-pyran-2-one ring is vulnerable to nucleophilic attack, which commonly leads to ring-opening and subsequent rearrangement reactions. clockss.orgresearchgate.net These transformations are a hallmark of pyran-2-one chemistry and provide pathways to a variety of other heterocyclic and carbocyclic systems. clockss.orgresearchgate.net The attack by a nucleophile can occur at the electrophilic centers of the ring, primarily at positions C-2, C-4, and C-6. clockss.org

The initial nucleophilic attack often results in the opening of the lactone ring, forming a more flexible intermediate. clockss.org This intermediate can then undergo cyclization or other rearrangements depending on the nature of the nucleophile and the reaction conditions. For example, reactions with nitrogen nucleophiles like ammonia, amines, and hydrazines can lead to the formation of pyridones, pyridazines, and other nitrogen-containing heterocycles. clockss.orgresearchgate.net

Selective Reactivity at Specific Positions (e.g., C-2, C-4, C-6, C-3 Amino Group)

The reactivity of the 2H-pyran-2-one ring is regioselective, with different positions exhibiting distinct chemical behaviors.

C-2, C-4, and C-6 Positions: These carbon atoms are the primary electrophilic centers of the ring and are susceptible to nucleophilic attack. clockss.orgresearchgate.net The electron-deficient nature of the C4 and C6 positions makes them particularly favorable for reaction with nucleophiles. nih.gov

C-3 and C-5 Positions: In contrast, the C-3 and C-5 positions are more electron-rich and are the preferred sites for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. clockss.org This demonstrates the aromatic character of the 2H-pyran-2-one ring. clockss.org

C-3 Amino Group: The amino group at the C-3 position is a nucleophilic center and can participate in various reactions. The presence of this group opens up additional possibilities for chemical transformations and the synthesis of fused heterocyclic systems. researchgate.net For instance, the amino group can be acylated or can react with various reagents to build more complex molecular architectures. researchgate.net The reactivity of this amino group can be influenced by the presence of a protective group, such as a benzoyl group, which can be subsequently removed. researchgate.net

Ring Transformation Reactions Leading to Diverse Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Quinolines)

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, which often initiates a cascade of reactions leading to the formation of new heterocyclic systems. clockss.orgresearchgate.net The presence of the amino group at the C-3 position further influences the reactivity and the nature of the products formed.

Synthesis of Pyridines:

The transformation of 2H-pyran-2-ones into pyridin-2-ones is a well-established synthetic route. While specific studies on 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one are not extensively documented, the general mechanism involves the reaction with nitrogen nucleophiles. For instance, the reaction of related 4-amino-substituted 2H-pyran-2-ones with primary amines in the presence of a base like triethylamine (B128534) has been shown to yield pyridin-2-one derivatives. clockss.org The reaction likely proceeds through a nucleophilic attack of the amine at the C-6 position of the pyranone ring, followed by ring opening and subsequent intramolecular cyclization with the elimination of water to form the more stable pyridine (B92270) ring.

In a related context, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one has been achieved through a multi-step process starting from 2-cyanoacetamide (B1669375) and benzylideneacetone (B49655), highlighting an alternative route to this class of compounds. nih.govresearchgate.net

Table 1: Examples of Pyridine Synthesis from Pyran-2-one Derivatives

| Starting Pyranone Derivative | Reagent | Conditions | Product | Reference |

| 6-Aryl-4-amino-2H-pyran-3-carbonitriles | Triethylamine | - | 1,3-Diaminopyridin-2-ones | clockss.org |

| 4-Hydroxy-6-methyl-2-pyridone | Various aldehydes, malononitrile (B47326) | Piperidine, TEBA, ammonium (B1175870) acetate (B1210297), or triethylamine | Pyrano[3,2-c]pyridines | nih.gov |

Synthesis of Pyrimidines:

The synthesis of pyrimidine (B1678525) derivatives from 2H-pyran-2-ones can be achieved by reaction with dinucleophiles such as guanidine (B92328). The reaction of 3-amino-2H-pyran-2-ones with guanidine hydrochloride is expected to proceed via initial nucleophilic attack of the guanidine at the C-6 position of the pyranone ring. This is followed by ring opening and subsequent intramolecular cyclization involving the amino group of the pyranone and the other amino group of the guanidine, ultimately leading to the formation of a substituted pyrimidine ring. While direct evidence for the reaction with 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is scarce, this pathway is a common strategy for constructing pyrimidine rings from pyranone precursors. nih.gov

For example, the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives has been accomplished through a three-component reaction of malononitrile, aromatic aldehydes, and barbituric acid derivatives, showcasing the versatility of pyran-based synthons in forming pyrimidine-fused systems. imist.ma

Table 2: Representative Synthesis of Pyrimidine-Containing Scaffolds

| Reactants | Catalyst/Conditions | Product | Reference |

| Malononitrile, Aromatic Aldehydes, Barbituric Acid | Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), Room Temperature, Solvent-free | Pyrano[2,3-d]pyrimidine diones | imist.ma |

| Thiobarbituric acid, Malononitrile, p-Chlorobenzaldehyde | Fe3O4, ZnO, or Mn3O4 nanoparticles | Pyrano[2,3-d]pyrimidine derivatives | mdpi.com |

Synthesis of Quinolines:

The construction of the quinoline (B57606) scaffold from 2H-pyran-2-one derivatives often involves multi-component reactions or tandem processes. One general approach involves the reaction of a 4-hydroxy-2-pyrone with an appropriate amine and a carbonyl compound. For instance, the synthesis of pyrano[3,2-c]quinolones has been achieved through the reaction of 4-hydroxyquinolin-2(1H)-ones with various aldehydes and malononitrile. nih.govresearchgate.net This suggests that a suitably activated derivative of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one could potentially undergo similar transformations to yield quinoline structures.

Alkaline hydrolysis of more complex nitropyranoquinolinones has been shown to lead to various quinolinone derivatives through progressive degradation of the pyrano ring, indicating the lability of the pyranone system under certain conditions, which can be exploited for the synthesis of quinolines. researchgate.net

Table 3: Methods for the Synthesis of Quinolines from Pyranone Precursors

| Starting Material | Reagents | Conditions | Product | Reference |

| 4-Hydroxyquinolin-2(1H)-ones | Aldehydes, Malononitrile | Piperidine, TEBA, etc. | Pyrano[3,2-c]quinolin-5-one derivatives | researchgate.net |

| 3-Nitropyranoquinolinones | aq. NaOH | Varying reaction times | Quinolinone derivatives | researchgate.net |

| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols | Acid catalyst (p-TsOH·H₂O or CuOTf) | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | nih.gov |

Photochemical Reactions of 2H-Pyran-2-one Derivatives

The photochemistry of 2H-pyran-2-ones is rich and varied, often involving electrocyclic reactions, rearrangements, and dimerizations. clockss.org The specific photochemical behavior is highly dependent on the substitution pattern of the pyranone ring and the reaction conditions, such as the solvent and the wavelength of irradiation.

For unsubstituted 2H-pyran-2-one, irradiation can lead to a valence isomerization to a bicyclic lactone via a [2+2] cycloaddition, which can then undergo further reactions. However, for substituted pyranones, including those with amino groups, different reaction pathways can be favored.

Research on the photochemistry of 2-amino-3-cyano-4-aryl-4H-pyrans has shown that these compounds can be unstable under UV irradiation and undergo photoreactions to form 1,3-butadienes. researchgate.net This suggests that 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one might also exhibit photochemical lability, potentially leading to ring-opening reactions. The proposed mechanism for the photoreaction of 2-amino-4H-pyrans involves a 6π-electron cyclization followed by a cycloreversion. researchgate.net

Furthermore, pyranopyrazoles, which contain a fused pyranone ring, have been shown to undergo photodimerization to form cis-head-to-tail [2+2] dimers upon irradiation. mdpi.com In some cases, photocleavage has also been observed, leading to the formation of pyrazole (B372694) carboxylates. mdpi.com These findings suggest that 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one could potentially undergo similar photochemical transformations, such as dimerization or rearrangement, depending on the specific reaction conditions.

Table 4: Photochemical Reactions of Pyranone Derivatives

| Pyranone Derivative | Irradiation Conditions | Products | Reference |

| 2-Amino-3-cyano-4-aryl-4H-pyrans | UV light | 1,3-Butadienes | researchgate.net |

| 1,3,6-Trimethylpyrano[2,3-c]pyrazole-4(1H)-one | 254 nm, Acetonitrile | cis-Head-to-tail [2+2] dimer | mdpi.com |

| 1,3,6-Trimethylpyrano[2,3-c]pyrazole-4(1H)-one | 254 nm, Ethanol (B145695) | Dimer and Ethyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate | mdpi.com |

Supramolecular Chemistry and Intermolecular Interactions of 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Characterization of Hydrogen Bonding Networks in Crystalline Architectures

The crystalline structures of compounds analogous to 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one are significantly influenced by hydrogen bonding. The presence of both an amino group (a hydrogen bond donor) and a carbonyl group on the pyran-2-one ring (a hydrogen bond acceptor) facilitates the formation of robust intermolecular connections.

In closely related pyran and isochromen-1-one structures, N-H⋯O and N-H⋯N hydrogen bonds are prevalent, often leading to the formation of well-defined supramolecular motifs such as dimers, chains, and sheets. nih.govcitedrive.comresearchgate.netnih.gov For instance, molecules of 3-amino-4-anilino-1H-isochromen-1-one form cyclic centrosymmetric dimers through pairs of N-H⋯O hydrogen bonds. nih.gov Similarly, in ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, intermolecular N-H⋯O and N-H⋯N hydrogen bonds link molecules into ribbons. researchgate.net In more complex arrangements, a combination of multiple hydrogen bonds, including three-center N-H⋯(O)₂ interactions, can result in the formation of extensive hydrogen-bonded sheets. nih.gov

The specific hydrogen bonding patterns are dictated by the substituents on the pyran core. A structural analysis of various 4H-pyran derivatives has shown that N-H⋯N and N-H⋯O interactions involving amino and carbonyl/cyano groups are dominant. nih.gov In the crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, molecules are linked into a two-dimensional network by N−H···N hydrogen bonds. citedrive.com

Table 1: Examples of Hydrogen Bonding in Related Pyran and Isochromen-1-one Structures

| Compound | Interacting Groups | Supramolecular Motif | Reference |

| 3-Amino-4-anilino-1H-isochromen-1-one | N-H⋯O | Cyclic centrosymmetric dimers | nih.gov |

| 3-Amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one | N-H⋯(O)₂, C-H⋯O, C-H⋯π | Complex sheets | nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | N-H⋯O, N-H⋯N | Ribbons | researchgate.net |

| 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | N-H⋯N, C-H⋯N | Linear chains | nih.gov |

| 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | N-H⋯N, C-H⋯π | Two-dimensional network | citedrive.com |

This table presents data from compounds structurally related to 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one to illustrate common hydrogen bonding patterns.

Analysis of π-π Stacking Interactions and Their Influence on Crystal Packing

In many phenyl-substituted heterocyclic compounds, including pyran derivatives, π-π stacking is a frequently observed phenomenon that governs the crystal packing. nih.govresearchgate.netresearchgate.net These interactions can manifest in various geometries, such as face-to-face or parallel-displaced arrangements. For instance, in a benzodiazepine (B76468) derivative containing a pyran ring, very weak π-π stacking interactions between the phenyl rings of adjacent molecules, with an inter-centroid distance of 4.0264 (9) Å, help to consolidate a three-dimensional architecture. nih.gov

The strength and nature of π-π stacking can be influenced by other intermolecular forces. In some cases, these interactions work in concert with hydrogen bonding to create complex supramolecular assemblies. rsc.org The crystal packing of certain coordination compounds is governed by the formation of π-stacking interactions between aromatic ligands, leading to one-dimensional ladder-like structures. nih.gov The introduction of peripheral phenyl groups can lead to a slipped co-facial packing of the π-conjugated backbone, resulting in closer π⋯π interactions and the formation of columnar stacks. rsc.org

Hirshfeld surface analysis is a powerful tool to quantify intermolecular contacts, and studies on related compounds have revealed a significant number of C⋯C and C⋯N contacts, confirming the presence of π–π stacking interactions. mdpi.com In the crystal structure of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the crystal packing is reinforced by π···π interactions between the pyrazole (B372694) and pyran rings. citedrive.com

Investigation of C-H⋯O and C-H⋯π Interactions in Solid-State Aggregations

Beyond classical hydrogen bonds and π-π stacking, weaker C-H⋯O and C-H⋯π interactions are instrumental in fine-tuning the supramolecular architecture of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one and related compounds. These "non-conventional" hydrogen bonds, where a C-H group acts as the donor and a carbonyl oxygen or a π-system acts as the acceptor, are ubiquitous in organic crystals.

In the solid-state structure of 3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one, C-H⋯O and C-H⋯π(arene) hydrogen bonds, in conjunction with stronger N-H⋯O bonds, contribute to the formation of complex sheets. nih.gov Similarly, in the crystal packing of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, C−H···π interactions are observed alongside N−H···N hydrogen bonds, linking molecules into an infinite two-dimensional network. citedrive.com

The nature of C-H⋯π interactions is primarily dispersive, with a smaller electrostatic component. mdpi.com These interactions are geometrically characterized by the distance between the donor carbon atom and the centroid of the acceptor π-system. Studies on various organic molecules have shown that these interactions play a significant role in molecular recognition and the stability of inclusion complexes. mdpi.comscielo.org.mx For instance, in certain protein structures, about three-quarters of tryptophan rings and half of all phenylalanine and tyrosine rings are involved as acceptors in C-H⋯π interactions. nih.gov

The crystal packing of some metal complexes featuring phenyl and pyridine (B92270) rings is stabilized by a combination of C-H···π and π-π stacking interactions. rsc.org Hirshfeld surface analysis of a benzodiazepine derivative with a pyran moiety indicated that H⋯C/C⋯H interactions contribute significantly (19.2%) to the crystal packing. nih.gov

Aggregation-Induced Emission (AIE) Behavior in Pyran-2-one Derivatives

Certain pyran-2-one derivatives belong to a class of molecules that exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. researchgate.net

The underlying mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. researchgate.net In solution, the molecules can undergo low-frequency torsional and twisting motions, which provide non-radiative decay pathways for the excited state. However, in the aggregated state, these motions are physically hindered, blocking the non-radiative channels and promoting radiative decay, thus leading to enhanced fluorescence. researchgate.netnih.gov

The AIE phenomenon is not limited to pyran-containing molecules but has been observed in a wide range of aromatic compounds. For instance, 2-aminophenylboronic acid, a simple aromatic molecule, exists as a dimer and exhibits AIEE due to highly ordered molecular packing that avoids π–π stacking-induced quenching. rsc.org The study of AIE in pyrene-based compounds also highlights the role of aggregation in modulating photophysical properties. nih.gov The potential for AIE in 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is an interesting area for future investigation, given its structural similarity to known AIE-active compounds.

Structure Activity Relationship Sar and Mechanistic Studies of 2h Pyran 2 One Derivatives Relevant to 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Systematic Investigation of Substituent Effects on Molecular Interactions

The 3-amino group is a critical determinant of the reactivity and binding capabilities of the pyran-2-one ring. The nitrogen atom of the amino group can act as a nucleophile, participating in various chemical transformations. In reactions involving other nucleophilic reagents, the 3-amino group significantly influences the outcome. For instance, the pyran-2-one ring can undergo opening when treated with nucleophiles like amines or hydrazines, leading to the formation of diverse heterocyclic systems. researchgate.net The reactivity in such transformations is sensitive to the nature of the amino substituent. Studies on related heterocyclic systems show that the reactivity is not significantly influenced by different benzoyl moieties on the amino group, though a para-nitrobenzoyl group can slightly decrease reactivity compared to an unsubstituted benzoyl group. mdpi.com

The presence of the amino group, often as part of an enamine or enamino-ketone system, is a key feature in many biologically active compounds. mdpi.com The 2-amino-4H-pyran scaffold is recognized as a crucial structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmaceutical activities. researchgate.net This is often due to the ability of the amino group to form crucial hydrogen bonds within the active sites of biological targets, acting as a hydrogen bond donor. This interaction is fundamental for the affinity and selectivity of many ligands for their receptors. nih.gov In computational studies of related 6-aryl-4-amino-2H-pyran-3-carbonitriles, the nitrogen atom has been identified as a key site for molecular reactivity. mdpi.com The interaction of pyranones with various amines demonstrates that the reaction pathway can depend on the nature of the N-nucleophile, with aliphatic amines leading to enamines while other nucleophiles can cause recyclization. beilstein-journals.orgnih.gov

Electronically, the methyl group is a weak electron-donating group, which can subtly influence the electron distribution within the pyran-2-one ring. The ring itself is susceptible to nucleophilic attack at positions C2, C4, and C6. clockss.org Modifying substituents at the 4-position is a known strategy to achieve selectivity in enzyme interactions. The presence of the methyl group at C4 may sterically hinder the approach of nucleophiles to this position, potentially directing reactions towards the C2 or C6 positions. Synthetic routes for preparing 4-methyl-2H-pyran-2-ones often involve specific synthons to introduce this group, highlighting its importance in the final structure. researchgate.net

The phenyl group at the C6 position significantly impacts the electronic properties, hydrophobicity, and potential for specific biological interactions. Electronically, the phenyl group acts as an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, while also being capable of donating electron density through resonance when conjugation is possible. wikipedia.org This dual nature affects the reactivity of the pyran-2-one ring. In Diels-Alder reactions, a comparison between 6-methyl- and 6-phenyl-2H-pyran-2-ones indicated that the phenyl group acts as an electron-withdrawing group, thereby decreasing the reactivity of the pyran-2-one diene system. mdpi.com

The phenyl group is hydrophobic, which can drive binding to hydrophobic pockets within enzyme active sites or receptors. wikipedia.org Furthermore, the planar aromatic ring is capable of engaging in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein targets. The orientation of the phenyl ring relative to the pyran-2-one ring, defined by the dihedral angle, is also important. In a related crystal structure of 5,6-dimethyl-4-phenyl-2H-pyran-2-one, the dihedral angle between the two rings was found to be 57.55°. nih.gov This non-planar arrangement can influence the extent of electronic conjugation and the specific geometry of interactions with biological macromolecules. Computational studies have recognized benzene (B151609) rings as important sites governing molecular reactivity in related pyranone derivatives. mdpi.com

| Substituent | Position | Observed Effects on Reactivity and Interaction | References |

|---|---|---|---|

| Amino | 3 | Acts as a nucleophile; key for hydrogen bonding in biological targets; modification (e.g., acylation) alters electronic properties and reactivity. | researchgate.netmdpi.comnih.govmdpi.com |

| Methyl | 4 | Weak electron-donating group; provides steric influence; modifications at this position can affect enzyme selectivity. | clockss.orgresearchgate.net |

| Phenyl | 6 | Inductively withdrawing, resonance donating; decreases reactivity in Diels-Alder reactions; provides hydrophobic and π-π stacking interactions for biological recognition. | mdpi.comwikipedia.orgnih.gov |

Molecular Docking and Simulation Studies for Predicting Molecular Target Binding Affinities

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as a 2H-pyran-2-one derivative, might bind to the active site of a protein target. nih.govnih.gov These methods calculate the preferred binding orientation and affinity, providing insights into the potential mechanism of action and helping to identify key interactions like hydrogen bonds, and π-π or hydrophobic interactions. researchgate.net

The versatile scaffold of 2H-pyran-2-one allows its derivatives to target a range of enzymes through various inhibition mechanisms.

Alpha-chymotrypsin: This serine protease can be competitively inhibited by molecules that bind to its active site. While specific docking studies for 3-amino-4-methyl-6-phenyl-2H-pyran-2-one are not detailed, studies with other inhibitors show that binding is often dependent on the ionization state of groups within the enzyme's active site. nih.gov A pyranone derivative could potentially bind through hydrophobic interactions involving the phenyl group and hydrogen bonding via the amino group.

Urease: Urease is a nickel-dependent enzyme crucial for the survival of certain pathogens like Helicobacter pylori. frontiersin.org Its inhibition is a key therapeutic strategy. Urease inhibitors often work by coordinating with the nickel ions in the active site. Molecular docking studies of other heterocyclic inhibitors have shown that binding energies correlate with inhibitory activity (IC₅₀ values). frontiersin.org For a pyranone derivative, the carbonyl oxygen and the nitrogen of the amino group could potentially interact with the nickel ions and surrounding amino acid residues, disrupting the enzyme's catalytic activity. Structure-activity relationship (SAR) studies of other urease inhibitors show that the presence of electron-withdrawing groups often enhances inhibitory potential. nih.gov

Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anticancer agents. nih.gov The general pharmacophore for an HDAC inhibitor includes a cap group that interacts with the surface of the active site, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. nih.gov The 3-amino-4-methyl-6-phenyl-2H-pyran-2-one structure could potentially be adapted to fit this model, where the 6-phenyl group acts as the hydrophobic cap group and the pyranone core serves as part of the linker. The addition of a ZBG, such as a hydroxamic acid, would be necessary to achieve potent HDAC inhibition. Inhibition of HDACs can lead to hyperacetylation of histones, making DNA more accessible to other anticancer agents. nih.gov

TOR Pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and metabolism. Studies on the related compound 6-pentyl-2H-pyran-2-one (6PP) have shown it can disrupt this pathway in pathogenic oomycetes. mdpi.com Transcriptomic analysis revealed that 6PP treatment altered the expression of TOR pathway-related genes. Protein-ligand binding analyses confirmed stable affinities between 6PP and specific proteins in the pathway, suggesting that pyranone derivatives can act as TOR pathway modulators. mdpi.com

By inhibiting key enzymes, 2H-pyran-2-one derivatives can disrupt critical biological pathways. The specific substitutions on the pyranone ring determine which targets are engaged and which pathways are affected.

For example, the antifungal compound 6-pentyl-2H-pyran-2-one (6PP) has been shown to disturb the metabolic homeostasis of Cylindrocarpon destructans, particularly amino acid metabolism. nih.gov The hub gene identified as being affected by 6PP stress was ECHS1. 6PP was found to downregulate the expression of ECHS1 and bind to the ECHS1 protein, ultimately inducing autophagy. nih.gov In another organism, 6PP was found to modulate the TOR pathway, which is a master regulator of cellular growth, metabolism, and survival. mdpi.com This suggests that pyranone derivatives can have pleiotropic effects by targeting fundamental cellular processes.

Docking studies on other heterocyclic systems, such as pyrimidine-2-thione derivatives, have identified the H-RAS protein as a potential target. Inhibition of H-RAS can disrupt the downstream RAS/PI3K/Akt/JNK signaling cascade, a pathway that is frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis. nih.gov Given the structural similarities, it is plausible that appropriately substituted 2H-pyran-2-one derivatives could also target components of major signaling pathways.

| Enzyme/Pathway | Potential Inhibition Mechanism/Interaction Mode | Key Structural Features | References |

|---|---|---|---|

| Urease | Coordination with Ni2+ ions in the active site; H-bonding with catalytic residues. | Carbonyl oxygen, amino group. | frontiersin.orgnih.gov |

| HDACs | Mimicking the pharmacophore: cap-linker-ZBG; chelation of Zn2+ ion. | Phenyl group (cap), pyranone core (linker). Requires addition of a Zinc-Binding Group (ZBG). | nih.govnih.gov |

| TOR Pathway | Binding to TOR pathway proteins (e.g., PlYY1, PlCytochrome C); modulation of gene expression. | Pyran-2-one core and alkyl/aryl side chain. | mdpi.com |

| RAS/PI3K/Akt Pathway | Inhibition of key protein kinases or signaling nodes (e.g., H-RAS). | Core heterocycle with specific substituents enabling binding to protein active sites. | nih.gov |

Chemodiversity Screening and Metabolomic Approaches for Identifying Relevant Pyran-2-one Structures

Chemodiversity screening and metabolomic approaches are powerful tools for the discovery of novel and biologically active compounds from complex natural sources. These strategies are particularly relevant for identifying diverse 2H-pyran-2-one structures, which are prevalent in various fungi and plants. mdpi.comresearchgate.net By analyzing the metabolic profile of organisms under different conditions, researchers can uncover a wide array of pyran-2-one derivatives and gain insights into their biosynthesis and ecological roles.

Untargeted metabolomics, in particular, has proven effective in exploring the chemical diversity of pyran-2-ones. nih.gov This approach involves a comprehensive analysis of all detectable metabolites in a sample, often using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS/MS). mdpi.comnih.gov The vast datasets generated are then processed using advanced statistical tools and data analysis techniques.

A key methodology in this field is the "One Strain, Many Compounds" (OSMAC) approach, where a single microbial strain is cultivated under a variety of conditions (e.g., different culture media, temperatures, or co-cultivation with other organisms) to trigger the production of a wider range of secondary metabolites. nih.gov For instance, a study on the marine-sourced fungus Penicillium restrictum utilized the OSMAC approach with 14 different culture media. mdpi.comnih.gov The analysis of the fungal metabolome highlighted that specific conditions, such as the presence of mussel extract, induced the production of a high chemical diversity of pyran-2-ones. mdpi.comnih.gov

To navigate the complex data from these experiments, researchers employ multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA). nih.gov These methods help to identify patterns and highlight the metabolites that are specifically produced under certain conditions. Furthermore, molecular networking (MN) has become an invaluable tool for organizing and visualizing tandem mass spectrometry (MS/MS) data. mdpi.com MN clusters compounds with similar fragmentation patterns, which often correspond to structural similarities. This allows for the rapid identification of known compounds and the targeted isolation of new or rare derivatives within large datasets. mdpi.com

In the study of P. restrictum, this combined metabolomics approach led to the successful isolation and identification of twelve pyran-2-ones, including five previously unknown compounds. mdpi.comnih.gov The structures were elucidated using a combination of spectroscopic techniques (NMR) and high-resolution mass spectrometry. mdpi.com This demonstrates the utility of metabolomics-driven screening for discovering novel pyran-2-one scaffolds from natural sources, which could include structures analogous to 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one.

The general workflow for a metabolomics-driven discovery of pyran-2-one structures can be summarized in the following steps:

Sample Preparation: A microbial strain, such as a fungus, is cultivated under various conditions (OSMAC approach) to maximize metabolic diversity. nih.govnih.gov

Metabolic Profiling: The extracts from the cultures are analyzed using techniques like HPLC-HRMS/MS to generate comprehensive metabolic profiles. nih.govnih.gov

Data Processing and Analysis: The raw data is processed to detect and align metabolic features. Statistical tools like PCA and O-PLSDA are used to compare different culture conditions and identify unique metabolites. nih.gov

Molecular Networking: Tandem MS data is used to create molecular networks that group structurally related compounds, facilitating the identification of pyran-2-one clusters. mdpi.com

Targeted Isolation and Structure Elucidation: Compounds of interest, identified through the data analysis, are purified from the extracts. Their chemical structures are then determined using NMR spectroscopy and other analytical methods. mdpi.comnih.gov

This systematic approach not only accelerates the discovery of new natural products but also provides a framework for understanding the biosynthetic potential of organisms to produce a wide chemodiversity of compounds like 2H-pyran-2-ones.

Research Findings from Chemodiversity Screening

A notable example of chemodiversity screening is the investigation of the marine-derived fungus Penicillium restrictum MMS417. The untargeted metabolomics study led to the identification of a variety of pyran-2-one derivatives. The structures identified highlight the diverse substitutions possible on the pyran-2-one core.

| Compound Name | Molecular Formula | Key Structural Features | Source Organism |

|---|---|---|---|

| 5,6-dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one | C7H10O4 | Dihydro-pyranone ring, methoxy (B1213986) group at C-4, hydroxymethyl group at C-6 | Penicillium restrictum nih.gov |

| (6S, 1'R, 2'S)-LL-P880β | C11H14O4 | Dihydro-pyranone ring, methoxy group at C-4, substituted side chain at C-6 | Penicillium restrictum nih.gov |

| 5,6-dihydro-4-methoxy-2H-pyran-2-one | C6H8O3 | Dihydro-pyranone ring, methoxy group at C-4 | Penicillium restrictum mdpi.com |

| (6S,1'S,2'R)-LL-P880β | C11H14O4 | Pyranone ring, methoxy group at C-4, substituted side chain at C-6 | Penicillium restrictum mdpi.com |

| (6S,1'S)-pestalotin | C11H18O4 | Pyranone ring, methoxy group at C-4, pentyl side chain with hydroxyl group | Penicillium restrictum mdpi.com |

| 1'R-dehydropestalotin | C11H16O4 | Pyranone ring, methoxy group at C-4, unsaturated pentyl side chain | Penicillium restrictum mdpi.com |

| 6-pentyl-4-methoxy-2H-pyran-2-one | C11H16O3 | Pyranone ring, methoxy group at C-4, pentyl group at C-6 | Penicillium restrictum mdpi.com |

Future Directions and Emerging Research Areas for 3 Amino 4 Methyl 6 Phenyl 2h Pyran 2 One

Exploration of Novel and More Efficient Synthetic Pathways for Complex Pyran-2-ones

The synthesis of pyran-2-one derivatives is a mature field, yet the demand for more complex and functionally diverse molecules necessitates the development of more efficient and sustainable synthetic methodologies. Future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste.

Modern synthetic strategies that are expected to be at the forefront of this exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov The development of novel MCRs for the synthesis of polysubstituted 2-amino-4H-pyran derivatives is a promising area of research. nih.gov One-pot, four-component reactions have already proven effective for the synthesis of related pyrano[2,3-c]pyrazole derivatives. nih.gov

Catalytic Methods: The use of novel catalysts is expected to play a significant role in improving the efficiency and selectivity of pyran-2-one synthesis. This includes the exploration of N-Heterocyclic Carbene (NHC) catalysis, which has shown promise in the synthesis of various 2-pyrones. Research into different catalytic systems, including metal-based and organocatalysts, will be crucial.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net The application of flow chemistry to the synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one and its derivatives could lead to more scalable and reproducible production methods. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, increase yields, and improve the purity of the final products. nih.gov Ultrasound-assisted synthesis, in particular, has been highlighted as a method that provides lower costs and simpler workups compared to conventional methods for heterocyclic compounds. nih.gov

Green Chemistry Approaches: A growing emphasis on sustainability is driving the adoption of greener synthetic routes. This includes the use of environmentally benign solvents like water, which has been shown to be a viable medium for the synthesis of various heterocyclic compounds. researchgate.net The development of "in water" syntheses for pyran-2-ones is a key future direction. researchgate.net

| Methodology | Key Advantages | Potential Application for 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.net | Direct, one-pot synthesis from simple precursors. |

| Catalytic Methods (e.g., NHC catalysis) | High efficiency, selectivity, and versatility. researchgate.net | Stereoselective synthesis of complex derivatives. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. researchgate.net | Large-scale, automated production. |

| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, higher purity. nih.gov | Rapid and efficient synthesis for library generation. |

| Green Chemistry (e.g., "in water" synthesis) | Environmentally friendly, reduced pollution. researchgate.net | Sustainable manufacturing processes. |

Deeper Computational Insights into Quantum Chemical Properties and Reaction Dynamics

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, future computational studies will provide deeper insights into its fundamental properties and reactivity, guiding the rational design of new experiments.

Key areas for future computational exploration include:

Advanced Quantum Chemical Calculations: While Density Functional Theory (DFT) is already used to study pyran-2-one derivatives, future work will likely employ more sophisticated methods to achieve higher accuracy in predicting electronic structure, spectroscopic properties, and reaction energetics. This will be crucial for understanding the photophysical properties of pyran-2-one-based materials.

Reaction Dynamics Simulations: Molecular dynamics (MD) simulations can provide a detailed, time-resolved picture of chemical reactions. For the synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one, MD simulations could be used to elucidate reaction mechanisms, identify transient intermediates, and understand the role of the solvent and catalyst at a molecular level.

In Silico Screening: Computational tools can be used to screen virtual libraries of pyran-2-one derivatives for desired properties, such as biological activity or specific photophysical characteristics. This can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

Elucidation of Structure-Property Relationships: By systematically modifying the structure of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one in silico and calculating the resulting properties, researchers can develop a comprehensive understanding of the relationships between molecular structure and function. This knowledge is essential for the rational design of new molecules with tailored properties.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Pyran-2-one Transformations

A deeper understanding and optimization of the synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one and its subsequent transformations require the ability to monitor these processes in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.com The application of PAT tools to pyran-2-one chemistry is a significant area for future development.

Emerging analytical techniques that can be applied include:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. americanpharmaceuticalreview.com This provides valuable kinetic and mechanistic information, allowing for precise process control. americanpharmaceuticalreview.com

Online High-Performance Liquid Chromatography (HPLC): The automation of sampling and injection allows for the online analysis of reaction mixtures by HPLC, providing detailed information about the composition of the reaction mixture as it evolves over time. mt.com

Real-Time Multidimensional NMR Spectroscopy: Recent advances in NMR spectroscopy have enabled the real-time monitoring of complex organic reactions. nih.gov While computationally intensive, this technique can provide unparalleled structural information on transient intermediates, offering deep mechanistic insights that are not accessible with other methods. nih.gov The application of such techniques to the synthesis of pyran-2-ones would represent a significant step forward in understanding their formation. nih.gov

| Technique | Type of Information Provided | Potential Benefits for Pyran-2-one Synthesis |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Concentration profiles of reactants, intermediates, and products. americanpharmaceuticalreview.com | Real-time kinetic analysis, process optimization, and control. americanpharmaceuticalreview.com |